molecular formula C15H18N4O2S2 B1237030 methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate

methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate

Cat. No. B1237030
M. Wt: 350.5 g/mol
InChI Key: AHMXJQJRAOUDND-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(1-piperidinyl)-4-thiophen-2-yl-5-thiazolyl]methylideneamino]carbamic acid methyl ester is a member of thiazoles.

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate and its derivatives are involved in various chemical synthesis processes. For instance, alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide have been obtained through one-pot cyclocondensation processes involving compounds like benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide (Krauze et al., 2007). Similarly, the synthesis of N-arylcarbamates with tetrazole fragments has been explored, indicating the compound's utility in creating diverse chemical structures (Velikorodov et al., 2014).

Biological and Pharmacological Applications

This compound has also been investigated for its biological and pharmacological applications. For instance, studies have looked into its role as an anthelmintic agent, assessing its efficacy against intestinal and systemic parasitism (Nagaraja et al., 2000). In another study, derivatives of methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate were evaluated for their antifungal activity against phytopathogenic fungi, showing potential as fungicides (Nam et al., 2011).

Antimicrobial Properties

The compound's derivatives have also shown promise as antimicrobial agents. Piperidine-mediated synthesis of thiazolyl chalcones, which include similar structures, demonstrated significant antimicrobial potency, highlighting the compound's potential in this area (Venkatesan & Maruthavanan, 2012).

Antitumor and Antifilarial Applications

Additionally, studies have been conducted on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives for their potential antitumor and antifilarial activities. These studies suggest a possible therapeutic application of these compounds in treating certain cancers and filarial infections (Kumar et al., 1993).

properties

Product Name

methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate

Molecular Formula

C15H18N4O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate

InChI

InChI=1S/C15H18N4O2S2/c1-21-15(20)18-16-10-12-13(11-6-5-9-22-11)17-14(23-12)19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,20)/b16-10+

InChI Key

AHMXJQJRAOUDND-MHWRWJLKSA-N

Isomeric SMILES

COC(=O)N/N=C/C1=C(N=C(S1)N2CCCCC2)C3=CC=CS3

Canonical SMILES

COC(=O)NN=CC1=C(N=C(S1)N2CCCCC2)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate
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methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate
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methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate
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methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate
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methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate

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